3-Cyano-5-methylcinnolin-4-yl acetate
Description
3-Cyano-5-methylcinnolin-4-yl acetate is a heterocyclic compound featuring a cinnoline core substituted with a cyano group at position 3, a methyl group at position 5, and an acetate ester at position 2. Cinnoline derivatives are nitrogen-containing bicyclic aromatic systems known for applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient structure and reactivity. The cyano group enhances electrophilic properties, while the acetate moiety may influence solubility and metabolic stability.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(3-cyano-5-methylcinnolin-4-yl) acetate |
InChI |
InChI=1S/C12H9N3O2/c1-7-4-3-5-9-11(7)12(17-8(2)16)10(6-13)15-14-9/h3-5H,1-2H3 |
InChI Key |
MDDJHTIYIYEHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=NC(=C2OC(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methylcinnolin-4-yl acetate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of 3-Cyano-5-methylcinnolin-4-yl acetate may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methylcinnolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-5-methylcinnolin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methylcinnolin-4-yl acetate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
The compound’s key functional groups (cyano, methyl, acetate) can be compared to those in other molecules:
Table 1: Functional Group Comparison

Key Observations :
- Cyano Group Reactivity: Allyl cyanide’s nitrile group is highly reactive in nucleophilic additions and polymerizations . The cyano group in 3-cyano-5-methylcinnolin-4-yl acetate may similarly participate in click chemistry or serve as a directing group in synthesis.
- Acetate Solubility : Zinc acetate’s solubility in water (43.6 g/100 mL at 20°C) and coordination properties suggest that the acetate in the target compound may enhance aqueous solubility or enable metal-binding interactions.
Spectroscopic and Electronic Properties
While direct spectroscopic data for 3-cyano-5-methylcinnolin-4-yl acetate is unavailable, studies on zinc acetate’s electronic structure (e.g., resonant inelastic X-ray scattering (RIXS) spectra) highlight acetate’s role in modifying electron distribution in solution . The cyano group’s strong electron-withdrawing effect likely red-shifts UV-Vis absorption peaks compared to non-cyano cinnolines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

